molecular formula C7H8NO5P B8039455 (2-Methyl-5-nitro-phenyl)-phosphonic acid

(2-Methyl-5-nitro-phenyl)-phosphonic acid

Cat. No.: B8039455
M. Wt: 217.12 g/mol
InChI Key: PCCDEKSKEUBJRE-UHFFFAOYSA-N
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Description

(2-Methyl-5-nitro-phenyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitro-phenyl)-phosphonic acid typically involves the following steps:

    Nitration of 2-Methylphenol: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the fifth position, yielding 2-methyl-5-nitrophenol.

    Phosphonation: The nitrated compound is then subjected to a phosphonation reaction. This can be achieved by reacting 2-methyl-5-nitrophenol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitro-phenyl)-phosphonic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phosphonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Esterification: The phosphonic acid group can react with alcohols to form phosphonate esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired substitution product.

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.

Major Products Formed

    Reduction: (2-Methyl-5-amino-phenyl)-phosphonic acid.

    Substitution: Depending on the nucleophile, various substituted phosphonic acids.

    Esterification: Phosphonate esters.

Scientific Research Applications

(2-Methyl-5-nitro-phenyl)-phosphonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their biological activities, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methyl-5-nitro-phenyl)-phosphonic acid exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-5-amino-phenyl)-phosphonic acid: Similar structure but with an amino group instead of a nitro group.

    (2-Chloro-5-nitro-phenyl)-phosphonic acid: Similar structure but with a chloro group instead of a methyl group.

    Phenylphosphonic acid: Lacks the methyl and nitro substituents.

Uniqueness

(2-Methyl-5-nitro-phenyl)-phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring, which imparts distinct chemical and physical properties. The nitro group enhances its reactivity, while the methyl group influences its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCDEKSKEUBJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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